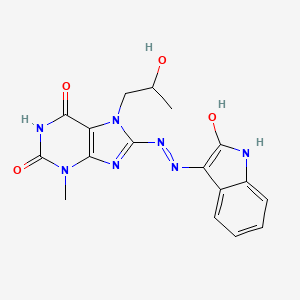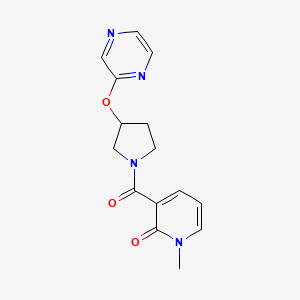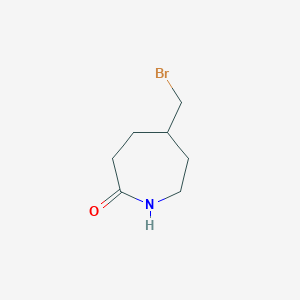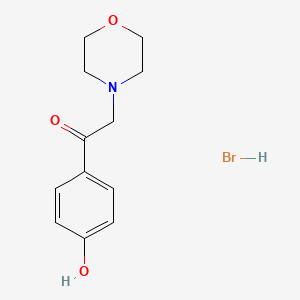
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide, also known as HPEH, is a chemical compound that has been widely used in scientific research. This compound is a selective inhibitor of the protein kinase C (PKC) family, which plays an important role in intracellular signaling pathways. The use of HPEH in scientific research has led to significant advances in the understanding of the molecular mechanisms of cellular signaling and the development of new therapeutic strategies.
Mechanism of Action
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This leads to the inhibition of PKC activity, which in turn affects downstream signaling pathways. The inhibition of PKC by 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has been shown to have a significant impact on cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has been shown to have significant effects on cellular processes such as cell growth, differentiation, and apoptosis. The inhibition of PKC activity by 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has been linked to the regulation of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has also been shown to have anti-tumor effects in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide in scientific research is its selectivity for PKC. This allows researchers to specifically target PKC activity without affecting other signaling pathways. However, the use of 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide in experiments can be limited by its solubility and stability, which can affect its efficacy and reproducibility.
Future Directions
There are several future directions for the use of 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide in scientific research. One potential application is in the development of new therapeutic strategies for cancer. The inhibition of PKC by 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has been shown to have anti-tumor effects in various cancer cell lines, suggesting that it may be a promising target for cancer therapy. Additionally, the use of 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide in combination with other inhibitors may enhance its efficacy and reduce its limitations. Finally, the development of new analogs of 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide may lead to the discovery of more potent and selective inhibitors of PKC.
Synthesis Methods
The synthesis of 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide involves the reaction of 4-morpholineethanol with 4-hydroxybenzaldehyde in the presence of a catalyst and an acid. The resulting product is then purified by recrystallization and converted to the hydrobromide salt.
Scientific Research Applications
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has been extensively used in scientific research to study the role of PKC in cellular signaling pathways. PKC is a family of serine/threonine kinases that play a critical role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PKC activity by 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has been shown to have significant effects on cellular signaling pathways, leading to the identification of new targets for drug development.
properties
IUPAC Name |
1-(4-hydroxyphenyl)-2-morpholin-4-ylethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.BrH/c14-11-3-1-10(2-4-11)12(15)9-13-5-7-16-8-6-13;/h1-4,14H,5-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCJLNNARRIOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)C2=CC=C(C=C2)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

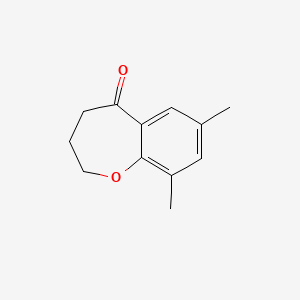
![2-Chloro-N-[2-(4-fluorobenzoyl)pyridin-3-yl]acetamide](/img/structure/B2954639.png)
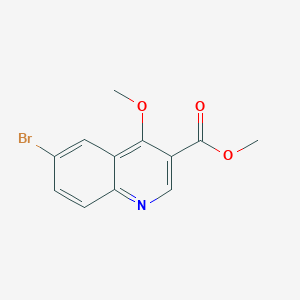
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B2954643.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2954644.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2954645.png)
![(7-Phenyl-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2954647.png)
![diethyl 2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2954650.png)
![Methyl 5-[(but-2-ynoylamino)methyl]-2-methoxybenzoate](/img/structure/B2954651.png)
